Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate
CAS No.: 1198278-12-4
Cat. No.: VC11704337
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate - 1198278-12-4](/images/structure/VC11704337.png)
Specification
CAS No. | 1198278-12-4 |
---|---|
Molecular Formula | C15H15NO3 |
Molecular Weight | 257.28 g/mol |
IUPAC Name | methyl 3-amino-2-(4-methoxyphenyl)benzoate |
Standard InChI | InChI=1S/C15H15NO3/c1-18-11-8-6-10(7-9-11)14-12(15(17)19-2)4-3-5-13(14)16/h3-9H,16H2,1-2H3 |
Standard InChI Key | MGEICFASVVXWMY-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OC |
Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of two aromatic rings connected by a single bond (biphenyl system). The first ring is a benzoate ester substituted with an amino group at position 3, while the second ring features a methoxy group at position 4 (Figure 1). The SMILES notation COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OC
succinctly encodes this arrangement . The presence of both electron-donating (methoxy, amino) and electron-withdrawing (ester) groups creates a polarized electronic environment, influencing its reactivity in substitution and coupling reactions .
Table 1: Key Identifiers of Methyl 6-Amino-4'-Methoxy-[1,1'-Biphenyl]-2-Carboxylate
Spectral Characterization
Nuclear Magnetic Resonance (NMR) data for analogous biphenyl esters, such as methyl 2-allyl-3-methyl-5-(methylthio)-[1,1'-biphenyl]-4-carboxylate, reveal distinct aromatic proton signals between δ 6.5–8.0 ppm and ester carbonyl carbons near δ 165–170 ppm in <sup>13</sup>C spectra . Infrared (IR) spectroscopy would typically show stretches for N–H (3300–3500 cm<sup>−1</sup>), C=O (1700–1750 cm<sup>−1</sup>), and C–O–C (1250 cm<sup>−1</sup>) .
Synthesis and Manufacturing
Precursor-Based Routes
A common synthetic strategy involves esterification of 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid (CAS 13119-76-1) using methanol under acidic conditions . The carboxylic acid precursor is synthesized via Suzuki-Miyaura coupling between 2-bromo-3-nitrobenzoic acid and 4-methoxyphenylboronic acid, followed by nitro reduction . Alternative methods employ KOH-mediated cyclocondensation in dimethyl sulfoxide (DMSO) to assemble the biphenyl core before esterification .
Optimization Challenges
Key challenges include regioselective amination and avoiding over-alkylation of the amino group. Patent literature on analogous triazine synthesis highlights the use of Grignard reagents (e.g., methyl magnesium chloride) and controlled temperatures (–15°C to 0°C) to enhance selectivity . Solvent systems such as tetrahydrofuran (THF) or diethyl ether improve yields by stabilizing reactive intermediates .
Table 2: Representative Synthetic Conditions
Physicochemical Properties
Thermal Stability
While direct melting point data for the ester is unavailable, its carboxylic acid precursor (CAS 13119-76-1) melts at 253–256°C . The ester derivative likely exhibits a lower melting point (estimated 120–150°C) due to reduced hydrogen bonding. Boiling points for similar biphenyl esters exceed 400°C under atmospheric pressure .
Solubility and Partitioning
The compound is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons . LogP calculations (estimated 2.8–3.2) suggest moderate lipophilicity, aligning with its capacity to cross biological membranes .
Reactivity and Functionalization
Ester Hydrolysis
The methyl ester undergoes saponification with aqueous NaOH to yield 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid, a reaction critical for prodrug activation . Kinetic studies on analogous esters show pseudo-first-order kinetics in alkaline media .
Electrophilic Substitution
The amino group directs electrophiles to the ortho and para positions of its ring. Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> produces mono-nitro derivatives, while acetylation with acetic anhydride yields the corresponding acetamide .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s biphenyl scaffold is prevalent in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Functionalization at the amino group enables linkage to pharmacophores, as demonstrated in morpholine- and piperidine-containing drug candidates .
Materials Science
Conjugated biphenyl esters serve as precursors for liquid crystals and organic semiconductors. The methoxy group enhances solubility in polymer matrices, facilitating thin-film processing .
Future Directions
Research priorities include:
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